molecular formula C10H12N2O2 B14898802 n-Allyl-5-cyclopropylisoxazole-3-carboxamide

n-Allyl-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B14898802
M. Wt: 192.21 g/mol
InChI Key: VKRJHAWLJHGQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Allyl-5-cyclopropylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-5-cyclopropylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

n-Allyl-5-cyclopropylisoxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Allyl-5-cyclopropylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-5-cyclopropylisoxazole-3-carboxamide is unique due to its specific combination of the allyl and cyclopropyl groups attached to the isoxazole ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyl-N-prop-2-enyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-2-5-11-10(13)8-6-9(14-12-8)7-3-4-7/h2,6-7H,1,3-5H2,(H,11,13)

InChI Key

VKRJHAWLJHGQJR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=NOC(=C1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.